Benzimidazole, 5-phenyl-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 5-phenyl-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 5-phenyl-2-(trifluoromethyl)- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out in a mixture of solvents under mild conditions, resulting in high yields of the desired product. Another method involves the condensation of diamines with in situ generated trifluoroacetonitrile, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The scalability of these methods allows for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 5-phenyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the phenyl or trifluoromethyl positions.
Scientific Research Applications
Benzimidazole, 5-phenyl-2-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzimidazole, 5-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Similar structure but without the trifluoromethyl group, used in various medicinal applications.
2-Trifluoromethylbenzimidazole: Lacks the phenyl group but retains the trifluoromethyl group, studied for its antiviral properties.
Uniqueness
Benzimidazole, 5-phenyl-2-(trifluoromethyl)- is unique due to the presence of both the phenyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. These modifications make it a valuable compound for various research and industrial applications.
Biological Activity
Benzimidazole, 5-phenyl-2-(trifluoromethyl)-, a compound with the molecular formula C₁₄H₉F₃N₂, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a benzimidazole core, characterized by a bicyclic structure formed from a benzene ring fused to an imidazole ring. The presence of a trifluoromethyl group at the 2-position and a phenyl group at the 5-position significantly enhances its lipophilicity and biological activity. The trifluoromethyl group is particularly noted for improving membrane permeability and stability, which contributes to the compound's biological interactions.
Antiparasitic Activity
Research indicates that benzimidazole derivatives, including 5-phenyl-2-(trifluoromethyl)-, exhibit antiprotozoal properties. For instance, compounds with trifluoromethyl substituents have shown enhanced activity against protozoan parasites compared to their non-trifluoromethyl counterparts. Studies have demonstrated that this specific compound can interact effectively with biological targets such as DNA and proteins, influencing cellular processes like replication and transcription .
Case Study: Antimalarial Activity
In studies evaluating antimalarial efficacy, certain derivatives of benzimidazole demonstrated significant activity against Plasmodium falciparum, with IC50 values indicating potent effects. For example, one derivative was found to be 14 times more active than albendazole against Trichomonas vaginalis and exhibited moderate antimalarial activity against W2 and D6 strains of Plasmodium falciparum (IC50 values of approximately 6 µM) .
Antiviral Activity
Benzimidazole derivatives have also been explored for their antiviral properties. A study investigated their efficacy against pestivirus pathogens, revealing that certain modifications in the benzimidazole structure could enhance antiviral activity. For example, specific substitutions on the phenyl moiety were found to increase potency against bovine viral diarrhea virus (BVDV), with some compounds exhibiting EC50 values as low as 0.09 µM .
Anticancer Potential
The anticancer properties of benzimidazole derivatives are well-documented. These compounds have shown promising results in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption. For instance, a derivative was noted for its ability to induce apoptosis by disturbing mitochondrial membrane potential and activating caspases .
Table: Summary of Biological Activities
The biological activity of benzimidazole derivatives can be attributed to several mechanisms:
- DNA Interaction : These compounds can bind to DNA, affecting replication and transcription.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular processes.
- Apoptosis Induction : They may trigger apoptotic pathways through mitochondrial disruption.
- Membrane Permeability : The trifluoromethyl group enhances the ability of these compounds to penetrate lipid membranes .
Properties
CAS No. |
89426-92-6 |
---|---|
Molecular Formula |
C14H9F3N2 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
6-phenyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)13-18-11-7-6-10(8-12(11)19-13)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
JYIRUKAOLZSQJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.